molecular formula C14H7Cl2IN2O2 B4927712 (2E)-2-cyano-N-(3,4-dichlorophenyl)-3-(5-iodofuran-2-yl)prop-2-enamide

(2E)-2-cyano-N-(3,4-dichlorophenyl)-3-(5-iodofuran-2-yl)prop-2-enamide

Cat. No.: B4927712
M. Wt: 433.0 g/mol
InChI Key: LOPVDMYFCCIPRW-YVMONPNESA-N
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Description

(2E)-2-cyano-N-(3,4-dichlorophenyl)-3-(5-iodofuran-2-yl)prop-2-enamide is an organic compound that features a cyano group, a dichlorophenyl group, and an iodofuran group

Properties

IUPAC Name

(Z)-2-cyano-N-(3,4-dichlorophenyl)-3-(5-iodofuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2IN2O2/c15-11-3-1-9(6-12(11)16)19-14(20)8(7-18)5-10-2-4-13(17)21-10/h1-6H,(H,19,20)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPVDMYFCCIPRW-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(=CC2=CC=C(O2)I)C#N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1NC(=O)/C(=C\C2=CC=C(O2)I)/C#N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-(3,4-dichlorophenyl)-3-(5-iodofuran-2-yl)prop-2-enamide typically involves multi-step organic reactions. One possible route could be:

    Formation of the cyano group: This can be achieved through a nucleophilic substitution reaction where a suitable leaving group is replaced by a cyano group.

    Introduction of the dichlorophenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the dichlorophenyl group to the core structure.

    Incorporation of the iodofuran group: This can be done through a halogenation reaction, where iodine is introduced to the furan ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Reagents like sodium hydride (NaH) or organometallic reagents (e.g., Grignard reagents) are often employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furanones, while reduction of the cyano group could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-cyano-N-(3,4-dichlorophenyl)-3-(5-iodofuran-2-yl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical transformations, making it a versatile intermediate.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. The presence of the cyano and dichlorophenyl groups suggests it could interact with biological targets, possibly serving as a lead compound in drug discovery.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-(3,4-dichlorophenyl)-3-(5-iodofuran-2-yl)prop-2-enamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The cyano group could act as an electrophile, while the dichlorophenyl and iodofuran groups might facilitate binding to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-N-(3,4-dichlorophenyl)-3-(5-bromofuran-2-yl)prop-2-enamide: Similar structure but with a bromine atom instead of iodine.

    (2E)-2-cyano-N-(3,4-dichlorophenyl)-3-(5-chlorofuran-2-yl)prop-2-enamide: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

The presence of the iodofuran group in (2E)-2-cyano-N-(3,4-dichlorophenyl)-3-(5-iodofuran-2-yl)prop-2-enamide makes it unique compared to its bromine and chlorine analogs. Iodine’s larger atomic radius and different electronic properties can lead to distinct reactivity and interactions, potentially offering unique advantages in various applications.

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